Anrikefon - 2269511-95-5

Anrikefon

Catalog Number: EVT-10992008
CAS Number: 2269511-95-5
Molecular Formula: C39H57N7O5
Molecular Weight: 703.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anrikefon is a pharmaceutical compound developed primarily for the treatment of chronic kidney disease-associated pruritus. It acts as an agonist at the kappa opioid receptor, which plays a significant role in modulating pain and itch sensations. The compound is manufactured by Liaoning Haisco Pharmaceutical Co., Ltd., a company known for its focus on innovative drug development and therapeutic products.

Source

Liaoning Haisco Pharmaceutical Co., Ltd. is based in Xingcheng, China, and is part of the Haisco Pharmaceutical Group Co., Ltd. The company specializes in small molecule drugs and has a robust pipeline that includes various therapeutic areas, particularly in pain management and related conditions .

Classification

Anrikefon is classified as a small molecule drug, specifically targeting the kappa opioid receptor. This classification places it within the broader category of opioid receptor modulators, which are often utilized in managing pain and itch associated with chronic conditions.

Synthesis Analysis

Methods

The synthesis of Anrikefon involves several chemical reactions that typically include the following steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reactions: Common reactions may include alkylation, acylation, and cyclization to form the core structure of Anrikefon.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized compound, ensuring high purity levels necessary for pharmacological testing.

Technical Details

The specific synthetic pathway for Anrikefon has not been extensively detailed in public literature, but typical methods for similar compounds involve multi-step synthetic routes with careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure

Anrikefon's molecular structure features a complex arrangement that allows it to interact effectively with the kappa opioid receptor. While the exact structural formula is not provided in the search results, compounds in this class generally exhibit a distinct arrangement of aromatic rings and functional groups conducive to receptor binding.

Data

Chemical Reactions Analysis

Reactions

Anrikefon undergoes several key chemical reactions during its synthesis and metabolism:

  1. Receptor Binding: The primary reaction occurs when Anrikefon binds to the kappa opioid receptor, initiating a cascade of intracellular signaling.
  2. Metabolic Reactions: Following administration, Anrikefon may undergo metabolic transformations primarily in the liver, involving cytochrome P450 enzymes which facilitate its clearance from the body.

Technical Details

The pharmacokinetics of Anrikefon would include absorption rates, distribution volumes, metabolism pathways, and excretion routes—parameters critical for understanding its efficacy and safety profile.

Mechanism of Action

Process

Anrikefon operates primarily through agonism at the kappa opioid receptor. This mechanism involves:

  1. Receptor Activation: Upon binding to the kappa opioid receptor, Anrikefon activates downstream signaling pathways that modulate neuronal excitability and neurotransmitter release.
  2. Effect on Itch Sensation: By activating these receptors in specific regions of the central nervous system, Anrikefon effectively reduces sensations of itch associated with chronic kidney disease.

Data

The efficacy of Anrikefon as an antipruritic agent has been demonstrated in clinical trials, showcasing its potential benefits over traditional therapies.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability data would indicate how well Anrikefon maintains its structure under various conditions (e.g., temperature, pH).
  • Reactivity: Reactivity profiles would provide insights into how Anrikefon interacts with other substances during storage or formulation.
Applications

Anrikefon's primary application is within the medical field for treating chronic kidney disease-associated pruritus. Its role as a kappa opioid receptor agonist positions it uniquely among antipruritic agents:

  • Clinical Use: Targeted for patients suffering from severe itching due to kidney disease.
  • Research Applications: Investigated for potential use in other conditions where itch modulation is beneficial.

Anrikefon represents a promising advancement in therapeutic options for patients experiencing chronic itch due to underlying health conditions. Its development reflects ongoing efforts to refine treatment modalities in nephrology and pain management fields.

Properties

CAS Number

2269511-95-5

Product Name

Anrikefon

IUPAC Name

(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

Molecular Formula

C39H57N7O5

Molecular Weight

703.9 g/mol

InChI

InChI=1S/C39H57N7O5/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t31-,32-,33-,34-/m1/s1

InChI Key

VWXDZAZSCZVCPV-YFRBGRBWSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.